Cas no 457655-03-7 (L-Phenylalanine, 3-carboxy-, hydrochloride (9CI))
L-Phenylalanine, 3-carboxy-, hydrochloride (9CI) Chemical and Physical Properties
Names and Identifiers
-
- L-Phenylalanine, 3-carboxy-, hydrochloride (9CI)
- L-3-(3-Carboxyphenyl)alanine (hydrochloride)
- CS-0145709
- (S)-3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride
- 3-[(2S)-2-AMINO-2-CARBOXYETHYL]BENZOIC ACID HYDROCHLORIDE
- L-3-(3-Carboxyphenyl)alanine(hydrochloride)
- 3-[(2S)-2-amino-2-carboxyethyl]benzoic acid;hydrochloride
- 457655-03-7
- D85244
-
- Inchi: 1S/C10H11NO4.ClH/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13;/h1-4,8H,5,11H2,(H,12,13)(H,14,15);1H/t8-;/m0./s1
- InChI Key: NLSQVXAYBFSSOL-QRPNPIFTSA-N
- SMILES: C(O)(=O)[C@H](CC1=CC=CC(C(O)=O)=C1)N.[H]Cl
Computed Properties
- Exact Mass: 245.0454856g/mol
- Monoisotopic Mass: 245.0454856g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 254
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 101Ų
L-Phenylalanine, 3-carboxy-, hydrochloride (9CI) Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR024VIV-100mg |
L-3-(3-Carboxyphenyl)alanine (hydrochloride) |
457655-03-7 | 98% | 100mg |
$321.00 | 2025-02-13 | |
| Aaron | AR024VIV-250mg |
L-3-(3-Carboxyphenyl)alanine (hydrochloride) |
457655-03-7 | 98% | 250mg |
$534.00 | 2025-02-13 | |
| Aaron | AR024VIV-1g |
L-3-(3-Carboxyphenyl)alanine (hydrochloride) |
457655-03-7 | 98% | 1g |
$1020.00 | 2025-02-13 | |
| 1PlusChem | 1P024VAJ-100mg |
L-3-(3-Carboxyphenyl)alanine (hydrochloride) |
457655-03-7 | 98% | 100mg |
$360.00 | 2023-12-17 | |
| 1PlusChem | 1P024VAJ-250mg |
L-3-(3-Carboxyphenyl)alanine (hydrochloride) |
457655-03-7 | 98% | 250mg |
$605.00 | 2023-12-17 | |
| 1PlusChem | 1P024VAJ-1g |
L-3-(3-Carboxyphenyl)alanine (hydrochloride) |
457655-03-7 | 98% | 1g |
$1135.00 | 2023-12-17 | |
| abcr | AB632217-250mg |
(S)-3-(2-Amino-2-carboxyethyl)benzoic acid hydrochloride; . |
457655-03-7 | 250mg |
€1129.70 | 2025-04-18 |
L-Phenylalanine, 3-carboxy-, hydrochloride (9CI) Suppliers
L-Phenylalanine, 3-carboxy-, hydrochloride (9CI) Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on L-Phenylalanine, 3-carboxy-, hydrochloride (9CI)
L-Phenylalanine, 3-carboxy-, hydrochloride (9CI): A Comprehensive Overview
L-Phenylalanine, 3-carboxy-, hydrochloride (9CI), also known by its CAS No. 457655-03-7, is a significant compound in the field of chemistry and biochemistry. This compound is a derivative of L-phenylalanine, an essential amino acid that plays a crucial role in various biological processes. The addition of the hydrochloride group and the carboxylic acid moiety at the 3-position of the phenylalanine backbone introduces unique chemical and biological properties, making it a subject of interest in both academic and industrial research.
The structure of L-Phenylalanine, 3-carboxy-, hydrochloride (9CI) consists of a central carbon atom bonded to an amino group, a carboxylic acid group, a phenyl group, and a hydroxyl group at the 3-position. This configuration not only enhances its solubility in aqueous solutions but also influences its interaction with other biomolecules. Recent studies have highlighted its potential as a precursor in the synthesis of bioactive compounds, particularly in the pharmaceutical industry.
One of the most promising applications of L-Phenylalanine, 3-carboxy-, hydrochloride (9CI) lies in its role as a building block for peptide synthesis. Its ability to form stable amide bonds with other amino acids makes it invaluable in the construction of complex peptide chains. Furthermore, its stereochemistry ensures high specificity in reactions, which is critical for producing biologically active molecules.
Recent advancements in analytical techniques have enabled researchers to delve deeper into the properties of L-Phenylalanine, 3-carboxy-, hydrochloride (9CI). For instance, high-resolution mass spectrometry has provided insights into its fragmentation patterns, while nuclear magnetic resonance (NMR) spectroscopy has elucidated its conformational dynamics. These findings have significantly enhanced our understanding of its behavior under various conditions.
In terms of biological activity, L-Phenylalanine, 3-carboxy-, hydrochloride (9CI) has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. Preclinical studies suggest that it may play a role in modulating cellular energy expenditure and glucose metabolism, offering new avenues for treating metabolic disorders such as obesity and type 2 diabetes.
The synthesis of L-Phenylalanine, 3-carboxy-, hydrochloride (9CI) typically involves multi-step processes that require precise control over reaction conditions. Common methods include nucleophilic substitution and acid-catalyzed esterification, followed by purification techniques such as chromatography and crystallization to ensure high purity levels.
From an environmental perspective, L-Phenylalanine, 3-carboxy-, hydrochloride (9CI) exhibits biodegradability under specific conditions, making it a more sustainable option compared to some synthetic compounds. Its eco-friendly profile aligns with current trends toward green chemistry and sustainable manufacturing practices.
In conclusion, L-Phenylalanine, 3-carboxy-, hydrochloride (9CI) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties and biological activity continue to attract significant research attention. As advancements in chemical synthesis and bioinformatics unfold, it is anticipated that this compound will pave the way for innovative solutions in drug discovery and beyond.
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